molecular formula C13H21Cl2NO B5062749 N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride

N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride

Cat. No. B5062749
M. Wt: 278.21 g/mol
InChI Key: UUKFUOBBAPOYRV-UHFFFAOYSA-N
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Description

“N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride” is a complex organic compound. It contains a butanamine (butylamine) group, which is an amine with a 4-carbon chain. The compound also contains a chloro-methylphenoxy group, which suggests the presence of a benzene ring with a chlorine atom and a methyl group attached, and this is further connected to the rest of the molecule via an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chloro-methylphenoxy group and its attachment to the butanamine group. This could potentially be achieved through a series of reactions including Friedel-Crafts acylation, nitration, and bromination .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific structure and the positions of the functional groups. The presence of the amine group could make it a base, and the aromatic ring could participate in electrophilic aromatic substitution reactions .

Safety and Hazards

As with any chemical compound, handling “N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards would depend on the properties of the compound, including its reactivity and toxicity .

properties

IUPAC Name

N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO.ClH/c1-3-4-7-15-8-9-16-13-6-5-11(2)10-12(13)14;/h5-6,10,15H,3-4,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKFUOBBAPOYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=C(C=C1)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-1-amine;hydrochloride

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